molecular formula C11H9NO2 B1297708 2-(Quinolin-3-YL)acetic acid CAS No. 21168-40-1

2-(Quinolin-3-YL)acetic acid

Cat. No.: B1297708
CAS No.: 21168-40-1
M. Wt: 187.19 g/mol
InChI Key: GQOJGBVTUSRBPQ-UHFFFAOYSA-N
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Description

2-(Quinolin-3-YL)acetic acid is an organic compound with the molecular formula C11H9NO2 It consists of a quinoline ring attached to an acetic acid moiety

Biochemical Analysis

Biochemical Properties

2-(Quinolin-3-YL)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity . The nature of these interactions can vary, including enzyme inhibition or activation, which can alter the metabolic flux and levels of metabolites within the cell.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate the expression of specific genes involved in metabolic processes, thereby altering the cellular metabolic state. Additionally, it can impact cell signaling pathways, leading to changes in cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, further influencing cellular functions. The compound’s ability to interact with enzymes and other proteins is crucial for its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that it can have sustained effects on cells in both in vitro and in vivo settings, although the exact nature of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, it may have beneficial effects, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels . The compound’s involvement in these pathways is crucial for its biochemical activity and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization . These interactions are essential for the compound’s accumulation in specific cellular compartments, where it can exert its effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is important for the compound’s ability to interact with specific biomolecules and exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-3-YL)acetic acid can be achieved through several methods. One common approach involves the reaction of quinoline with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Another method involves the use of quinoline-3-carboxaldehyde as a starting material. This compound is reacted with malonic acid in the presence of a catalyst such as piperidine. The reaction is carried out under reflux conditions, leading to the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(Quinolin-3-YL)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alcohols or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide.

Major Products Formed

    Oxidation: Quinoline-3-carboxylic acid.

    Reduction: 2-(Quinolin-3-YL)ethanol.

    Substitution: Esters or amides of this compound.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-3-carboxylic acid: Similar in structure but lacks the acetic acid moiety.

    2-(Quinolin-3-YL)ethanol: A reduction product of 2-(Quinolin-3-YL)acetic acid.

    Quinoline-3-carboxaldehyde: A precursor in the synthesis of this compound.

Uniqueness

This compound is unique due to its combination of a quinoline ring and an acetic acid moiety, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-quinolin-3-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-11(14)6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,7H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOJGBVTUSRBPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345433
Record name 2-(QUINOLIN-3-YL)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21168-40-1
Record name 2-(QUINOLIN-3-YL)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: LEDGINs exert their inhibitory effect through an allosteric mechanism, binding to the HIV-1 integrase (HIV IN) enzyme at a site distinct from the catalytic active site. [, ] This binding site overlaps with the binding site of the host cellular cofactor LEDGF/p75. [, ] While initially thought to primarily disrupt the IN-LEDGF/p75 interaction, research has revealed a multimodal mechanism of action. [, ]

  • Block LEDGF/p75 binding: This disrupts the proper localization and function of integrase within the host cell. [, ]
  • Induce integrase multimerization: LEDGINs promote the formation of an inactive, higher-order multimeric form of integrase, hindering its ability to interact with viral DNA. [, ]
  • Impair stable synaptic complex formation: This complex, formed between integrase and viral DNA, is essential for the integration process and is disrupted by the conformational changes induced by LEDGIN binding. []
  • Exert effects beyond integration: Studies show LEDGINs also interfere with late-stage viral replication steps, including particle core maturation and reverse transcription. []

A: Research on 2-(quinolin-3-yl)acetic acid derivatives has revealed key structural features crucial for their activity. [, ] Modifications to these core elements can significantly impact their potency, selectivity, and overall inhibitory profile. For instance:

  • Scaffold hopping: Replacing the quinoline core with bioisosteres like pyridine was explored as a strategy to potentially improve selectivity and overcome resistance mechanisms. []
  • Substituent variations: Altering the substituents on the quinoline ring system, particularly at the 2-position acetic acid moiety, has a profound impact on the compound's interaction with the LEDGF/p75 binding pocket on integrase. [, ] This fine-tuning of steric and electronic properties is critical for optimizing binding affinity and inhibitory activity.

ANone: LEDGINs exhibit a unique profile when it comes to their interaction with other antiretroviral drugs, particularly integrase strand transfer inhibitors (INSTIs).

  • Synergy with INSTIs: Due to their distinct allosteric mechanism, LEDGINs demonstrate synergistic antiviral effects when combined with INSTIs like raltegravir. [] This synergistic interaction arises from targeting different stages of the HIV integration process.
  • Low cross-resistance potential: Encouragingly, LEDGINs show a low propensity for cross-resistance with INSTIs. [] This is attributed to their distinct binding sites and mechanisms of action, making them promising candidates for combating INSTI-resistant HIV strains.

ANone: The discovery of LEDGINs as allosteric HIV IN inhibitors has opened up exciting avenues for future research and development:

  • Optimization of pharmacological properties: Refining the structure of LEDGINs to enhance their potency, pharmacokinetic properties, and safety profiles is crucial for clinical advancement. [, ]
  • Overcoming resistance: Investigating potential resistance mechanisms and developing next-generation LEDGINs that can circumvent them will be key for long-term efficacy. [, ]
  • Understanding integrase biology: As valuable molecular probes, LEDGINs can further illuminate the intricate details of HIV integrase function and its role in the viral life cycle. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.